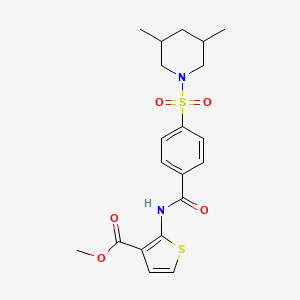

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzamido group and a sulfonyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene and piperidine rings would add cyclic structure, while the sulfonyl and benzamido groups would likely contribute to the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamido groups could affect its solubility, while the cyclic structure could influence its stability .Aplicaciones Científicas De Investigación

Antimicrobial Activity and Docking Study Research on derivatives of thiophene, which share structural similarities with Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate, has demonstrated significant antimicrobial activity. A study synthesized a series of compounds, evaluating their activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed higher activity compared to reference drugs, indicating potential as antimicrobial agents. Molecular modeling suggested these compounds exhibit similar orientation and binding interactions within the active site of dihydropteroate synthase, a target enzyme in microbial metabolic pathways (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photochemical Degradation of Crude Oil Components Another area of interest is the photochemical degradation of crude oil components, including benzothiophene derivatives. Research focusing on the degradation of 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solution has helped elucidate the fate of crude oil components after an oil spill. The primary pathway involves oxidation of methyl groups to carboxylic acids, leading to the formation of 2-sulfobenzoic acid as the ultimate degradation product (Andersson & Bobinger, 1996).

Electrochemical Polymerization The electrochemical polymerization of thiophene derivatives, including those similar to this compound, has been explored for creating water-soluble and self-doped polythiophene derivatives. This approach has significant implications for developing conductive polymers with applications in electronics and materials science. The synthesized polymer, characterized by various analytical techniques, demonstrates the potential for innovative material design (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

Functionalization of Microporous Frameworks Research into the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups reveals novel sensing activities and magnetic properties. These frameworks demonstrate potential for gas adsorption, sensing of organic compounds and ions, and significant magnetocaloric effects. Such properties are essential for environmental monitoring, sensing technologies, and magnetic refrigeration applications (Wang et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .

Propiedades

IUPAC Name |

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-13-10-14(2)12-22(11-13)29(25,26)16-6-4-15(5-7-16)18(23)21-19-17(8-9-28-19)20(24)27-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHFTLVXDCOJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)

![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)

![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)